alpha,3-Dimethylstyrene
Overview
Description
Alpha,3-Dimethylstyrene is an olefinic compound with the molecular formula C10H12 . It is also known by other names such as m,alpha-Dimethylstyrene, m-Isopropenyltoluene, and 1-methyl-3-(prop-1-en-2-yl)benzene .
Molecular Structure Analysis
The IUPAC name for alpha,3-Dimethylstyrene is 1-methyl-3-prop-1-en-2-ylbenzene . The InChIKey, a unique identifier for the compound, is XXTQHVKTTBLFRI-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=CC=C1)C(=C)C .
Physical And Chemical Properties Analysis
Alpha,3-Dimethylstyrene has a molecular weight of 132.20 g/mol . It has a density of 0.872g/cm3 and a boiling point of 186.4ºC at 760mmHg . The compound has no hydrogen bond donors or acceptors .
Scientific Research Applications
Antioxidant Activity in Food Chemistry
Alpha,3-dimethylstyrene, a compound formed during the degradation of citral, has been studied in the context of food chemistry. Research conducted by Liang et al. (2004) investigated the antioxidant activity of various plant extracts in inhibiting off-odor formation in food products. The study observed that while these extracts could not inhibit citral degradation, they significantly inhibited the formation of p-methylacetophenone, a compound associated with undesirable odors, with the samples exhibiting higher concentrations of alpha,3-dimethylstyrene. This suggests that alpha,3-dimethylstyrene may play a role in the antioxidant processes in food preservation and flavor stability (Liang, Wang, Simon, & Ho, 2004).
Redox Characteristics in Biochemistry
In a study by Hay et al. (2007), the redox properties of various compounds, including alpha,3-dimethylstyrene, were examined. The research focused on the electrochemical behavior of these compounds when bound to proteins, providing insights into their redox characteristics. This research is relevant in understanding how alpha,3-dimethylstyrene interacts at a molecular level, particularly in the context of biochemical reactions and processes (Hay, Westerlund, & Tommos, 2007).
Supramolecular Chemistry
Alpha,3-dimethylstyrene has also been studied in the field of supramolecular chemistry. Research by Yamauchi et al. (2008) explored the structural changes of stilbene amide-alpha-cyclodextrin complexes upon photoirradiation. These complexes exhibit different forms, including nonthreaded supramolecular assemblies, demonstrating the compound's role in the dynamic behavior of molecular structures in response to external stimuli like light. This research highlights the potential applications of alpha,3-dimethylstyrene in the design of responsive materials and molecules (Yamauchi, Takashima, Hashidzume, Yamaguchi, & Harada, 2008).
Safety And Hazards
properties
IUPAC Name |
1-methyl-3-prop-1-en-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8(2)10-6-4-5-9(3)7-10/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTQHVKTTBLFRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150027 | |
Record name | m,alpha-Dimethylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha,3-Dimethylstyrene | |
CAS RN |
1124-20-5 | |
Record name | m-Cymenene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Isopropenyltoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m,alpha-Dimethylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m,α-dimethylstyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-M-TOLYLPROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EY8GVM0DX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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